ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate
Overview
Description
Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrans. These compounds contain a six-membered ring with one oxygen atom and five carbon atoms. The specific structure of ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is not directly discussed in the provided papers, but related compounds with similar structures and functional groups are extensively studied.
Synthesis Analysis
The synthesis of related pyran derivatives is well-documented. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized via a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Another study reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates through a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times . These methods highlight the versatility and efficiency of synthesizing pyran derivatives.
Molecular Structure Analysis
The molecular structure of pyran derivatives is often confirmed using crystallographic data. For example, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Single crystal X-ray diffraction studies have also been used to confirm the 3D molecular structure of related compounds, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These studies provide detailed insights into the molecular geometry and intermolecular interactions of pyran derivatives.
Chemical Reactions Analysis
Pyran derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different derivatives like 1,6-diazanaphthalene and pyrano[2,3-d]pyridine derivatives upon treatment with various nucleophilic reagents . The reactivity of these compounds demonstrates their potential for further chemical transformations and applications in synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives are characterized using various analytical techniques. Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to analyze the derived compounds . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and compare the spectral data of synthesized molecules, as seen in the study of a multifunctional 4H-pyran-3-carboxylate . These analyses provide a comprehensive understanding of the properties of pyran derivatives, which is essential for their practical applications.
Scientific Research Applications
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Scientific Field : Pharmaceutical Chemistry
- Application Summary : Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is used in the preparation of Imidazo[1,2-a]pyridinyl derivatives, which act as IRAK4 inhibitors . IRAK4 is a protein kinase involved in signal transduction of the innate immune response, and inhibitors can be used in the treatment of autoimmune diseases and cancers.
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Scientific Field : Organic Chemistry
- Application Summary : Ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate is used in the synthesis of pyran derivatives via multicomponent reaction (MCR) approach . Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
- Methods of Application : The MCR approach is favored for its high efficiency, atom economy, short reaction times, low cost and green reaction conditions . The synthesis involves one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statements associated with this compound are H302, meaning it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P280) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
ethyl 4-cyanooxane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-8(11)9(7-10)3-5-12-6-4-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMUZAFAFBJFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCOCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622156 | |
Record name | Ethyl 4-cyanooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-cyanotetrahydro-2H-pyran-4-carboxylate | |
CAS RN |
30431-99-3 | |
Record name | Ethyl 4-cyanooxane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-cyanooxane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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